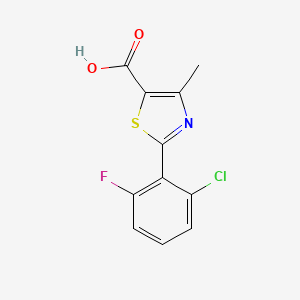

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFNO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZFUHBUZBIHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the core thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2-{[(2-Chloro-6-fluorophenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

- Structure : Isoxazole ring replaces thiazole, with similar substituents (2-chloro-6-fluorophenyl and methyl).

- Properties : CAS RN 3919-74-2; 100% purity per safety data sheets. The isoxazole variant may exhibit altered metabolic stability or binding affinity compared to thiazole analogs due to differences in ring electronegativity .

Thiazole-Based Carboxylic Acids with Different Aromatic Substitutions

Structural Similarity Analysis (Based on CAS Data)

- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS 26018-73-5): Structural similarity score 0.93. Thiophene analogs demonstrate how ring system changes (thiazole vs. thiophene) influence electronic properties and bioactivity .

- 4-Methyl-2-phenylthiazole-5-carboxylic Acid (CAS 29886-63-3) : Similarity score 0.61. The absence of halogen substituents reduces steric and electronic effects critical for target binding .

Biological Activity

2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a synthetic compound that belongs to the thiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid can be represented as follows:

- Molecular Formula : C12H9ClFNO2S

- CAS Number : 927974-21-8

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of halogen substituents (chlorine and fluorine) is significant as they often enhance biological activity through increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study examining various thiazole compounds, including derivatives similar to 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, significant antibacterial activity was observed against several pathogenic strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 50 µg/mL |

| Compound B | S. aureus | 40 µg/mL |

| 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | P. aeruginosa | 30 µg/mL |

This table summarizes the antimicrobial effectiveness of various compounds, highlighting the potential of thiazole derivatives in combating bacterial infections.

Anticancer Activity

The anticancer potential of 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been evaluated in several studies. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

Case Study: Anticancer Efficacy

In a recent study, the compound was tested against Caco-2 cells with results indicating a significant reduction in cell viability:

- Cell Line : Caco-2

- Concentration : 100 µM

- Reduction in Viability : 39.8% compared to untreated controls (p < 0.001) .

This suggests that the compound may target specific pathways involved in cancer cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| A549 | >100 | No significant activity |

| Caco-2 | 60 | Significant reduction in viability |

The mechanism by which 2-(2-Chloro-6-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.